N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide
CAS No.: 1171774-51-8
Cat. No.: VC11949731
Molecular Formula: C18H12Cl2N4OS
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171774-51-8 |
|---|---|
| Molecular Formula | C18H12Cl2N4OS |
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dichlorobenzamide |
| Standard InChI | InChI=1S/C18H12Cl2N4OS/c1-10-8-16(22-17(25)12-9-11(19)6-7-13(12)20)24(23-10)18-21-14-4-2-3-5-15(14)26-18/h2-9H,1H3,(H,22,25) |
| Standard InChI Key | PXOXMXVDXHWWME-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |
Introduction
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzamide derivatives. It features a unique combination of a benzothiazole moiety and a pyrazole structure, which makes it of interest in various scientific fields, particularly medicinal chemistry. This compound is characterized by its potential biological activities and applications in drug discovery.
Synthesis Methodologies
The synthesis of N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,5-dichlorobenzamide can involve several methodologies, typically starting with the reaction of 1,3-benzothiazole derivatives with pyrazole intermediates. Specific conditions such as temperature control, solvent selection, and reaction time optimization are crucial for achieving high yields and purity of the final product.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of synthesized compounds. These methods provide detailed information about the molecular structure and can help in identifying any impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume